N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O2/c1-34-22-10-8-19(9-11-22)24-12-13-26(31-30-24)32-16-4-5-21(18-32)27(33)28-15-14-20-17-29-25-7-3-2-6-23(20)25/h2-3,6-13,17,21,29H,4-5,14-16,18H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWHXESSPMBNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is synthesized from tryptamine and naproxen, which have known targets. Tryptamine is a precursor to serotonin, a neurotransmitter that plays a crucial role in mood regulation and other neurological processes. Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) that targets cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, which are involved in the synthesis of prostaglandins and thromboxanes, key players in inflammation and pain.
Mode of Action
The mode of action of this compound can be inferred from its precursors. Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects. Tryptamine, on the other hand, is involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to those of its precursors. Naproxen’s inhibition of COX enzymes disrupts the conversion of arachidonic acid to prostaglandin G, the first step in the synthesis of prostaglandins and thromboxanes. These molecules are involved in rapid physiological responses, including inflammation and pain. Tryptamine’s role in the synthesis of serotonin suggests it may affect pathways related to mood regulation and other neurological processes.
Comparison with Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide ()
- Key Differences: Replaces the piperidine ring with a pyrrolidine. Contains a 5-oxo group on the pyrrolidine instead of a pyridazine ring. Molecular formula: C22H23N3O3 (Monoisotopic mass: 377.1739).
- Implications: The pyrrolidine’s smaller ring size may reduce steric hindrance but limit conformational flexibility compared to piperidine.
N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide ()
- Key Differences :
- Fluorine substitution at the indole’s 6-position enhances electronegativity.
- Pyrimidine replaces pyridazine, altering nitrogen positioning and hydrogen-bonding patterns.
- Implications :
Compounds with Methoxyphenyl and Heterocyclic Systems
AM630 (6-Iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl](4-methoxyphenyl)methanone) ()
- Key Differences: Contains a morpholine-ethyl chain and iodine substituent. Methanone linker instead of carboxamide.
- Implications: Iodine increases molecular weight (Monoisotopic mass: ~550) and may enhance receptor affinity via halogen bonding. AM630 is a cannabinoid receptor (CB2) antagonist, suggesting the target compound could interact with similar pathways but with divergent selectivity due to the carboxamide and pyridazine groups .
LY303241 (R)-1-[N-(2-methoxybenzyl)acetylamino]-3-[1H-indol-3-yl]-2-[N-(2-(4-phenylpiperazin-1-yl)acetyl)amino]propane ()
- Key Differences :
- Features a phenylpiperazine group and 2-methoxybenzyl substitution.
- Linear propane backbone instead of a piperidine ring.
- Implications: Piperazine enhances solubility and serotonin receptor affinity (e.g., NK1 antagonism). The target compound’s piperidine-pyridazine system may favor different targets, such as kinases or cannabinoid receptors .
Pyridazine-Containing Derivatives
N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide ()
- Key Differences :
- Bis(4-methoxyphenyl)methyl group replaces the indole-ethyl-carboxamide chain.
- Pyrimidine-6-one fused with pyridazine.
- Pyridazine-pyrimidine fusion may enhance stacking interactions with nucleic acids or ATP-binding pockets .
Research Implications and Gaps
- Structural Advantages of Target Compound :
- Pyridazine’s nitrogen arrangement may improve selectivity for kinase ATP-binding sites.
- The indole-ethyl-carboxamide chain could enhance blood-brain barrier penetration relative to bulkier analogs (e.g., bis-methoxyphenyl derivatives).
- Unanswered Questions :
- Pharmacokinetic data (e.g., half-life, CYP450 interactions) are absent.
- Direct target validation (e.g., binding assays) is needed to confirm hypothesized mechanisms.
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?
The synthesis requires precise control of reaction parameters. For example:
- Temperature : Reactions involving indole or pyridazine moieties often proceed at 50–80°C in solvents like THF or methanol to avoid side reactions .
- Catalysts : Palladium-based catalysts (e.g., Pd/C) or copper salts may accelerate coupling reactions, particularly for aryl-aryl bond formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (20–80%) is recommended, followed by recrystallization for high-purity yields (>95%) .
Q. Which analytical techniques are most reliable for confirming structural integrity?
A combination of orthogonal methods is essential:
- NMR : H and C NMR can resolve the piperidine ring conformation and indole-proton environments. Aromatic protons in the 4-methoxyphenyl group typically appear as doublets at δ 7.2–7.5 ppm .
- Mass Spectrometry (HRMS) : Expected molecular ion [M+H] for CHNO is 454.2234 (calculated using PubChem data) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and dihedral stresses in the pyridazine-piperidine junction .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Systematic modifications should focus on:
- Indole Substitution : Introducing electron-withdrawing groups (e.g., -Cl, -CF) at the indole 5-position to enhance hydrophobic interactions with enzymatic pockets .
- Pyridazine Optimization : Replacing the 4-methoxyphenyl group with a sulfonamide or triazole moiety to probe hydrogen-bonding capacity .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) against targets like serotonin receptors (5-HT) or kinases can prioritize analogs for synthesis .
Q. What strategies resolve contradictions in biological activity data across assays?
Discrepancies may arise from assay conditions or off-target effects. Mitigation approaches include:
- Orthogonal Assays : Validate enzyme inhibition (e.g., IC) via fluorescence polarization and radiometric assays to exclude false positives .
- Cellular Context : Compare activity in HEK293 (overexpressing target) vs. primary cells to assess specificity .
- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation masking true efficacy .
Q. How can stability under physiological conditions be systematically evaluated?
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC (C18 column, 254 nm) .
- Light Sensitivity : Expose to UV-A (320–400 nm) and quantify photodegradation products using LC-MS .
- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition onset temperatures (>150°C suggests robustness) .
Q. What methodologies validate the compound’s purity for in vivo studies?
- HPLC : Use a gradient elution (0.1% TFA in acetonitrile/water) with a retention time ≥15 min to separate impurities .
- Elemental Analysis : Carbon and nitrogen content should match theoretical values within ±0.3% .
- Residual Solvents : GC-MS to ensure levels of DMF or THF are <500 ppm (ICH Q3C guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
